molecular formula C7H12N2OS B14494396 S-(Cyanomethyl) diethylcarbamothioate CAS No. 65350-95-0

S-(Cyanomethyl) diethylcarbamothioate

Katalognummer: B14494396
CAS-Nummer: 65350-95-0
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: KHKRRJPERNGDGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(Cyanomethyl) diethylcarbamothioate: is an organic compound that contains a cyanomethyl group attached to a diethylcarbamothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(Cyanomethyl) diethylcarbamothioate typically involves the reaction of diethylcarbamothioic acid with cyanomethylating agents. One common method is the reaction of diethylcarbamothioic acid with bromoacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: S-(Cyanomethyl) diethylcarbamothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: S-(Cyanomethyl) diethylcarbamothioate is used as a building block in organic synthesis. It can be used to introduce cyanomethyl groups into various substrates, which can then be further functionalized to create complex molecules .

Biology and Medicine: It can be used to create bioactive molecules with potential therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Wirkmechanismus

The mechanism of action of S-(Cyanomethyl) diethylcarbamothioate involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyanomethyl group can participate in nucleophilic substitution reactions, while the diethylcarbamothioate moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the cyanomethyl and diethylcarbamothioate groups .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-(Cyanomethyl) diethylcarbamothioate is unique due to its specific combination of the cyanomethyl and diethylcarbamothioate groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical reactions .

Eigenschaften

CAS-Nummer

65350-95-0

Molekularformel

C7H12N2OS

Molekulargewicht

172.25 g/mol

IUPAC-Name

S-(cyanomethyl) N,N-diethylcarbamothioate

InChI

InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)11-6-5-8/h3-4,6H2,1-2H3

InChI-Schlüssel

KHKRRJPERNGDGP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)SCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.